8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
CAS No.:
Cat. No.: VC9120085
Molecular Formula: C23H22F3NO3
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22F3NO3 |
|---|---|
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 8-(azepan-1-ylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C23H22F3NO3/c24-23(25,26)22-19(15-8-4-3-5-9-15)20(29)16-10-11-18(28)17(21(16)30-22)14-27-12-6-1-2-7-13-27/h3-5,8-11,28H,1-2,6-7,12-14H2 |
| Standard InChI Key | ZSPVRWPLBGRZPO-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O |
| Canonical SMILES | C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O |
Introduction
Structural Overview
This compound features a chromen-4-one backbone, which is characteristic of flavonoids, with modifications including an azepan-1-ylmethyl group at the 8-position, a hydroxy group at the 7-position, a phenyl group at the 3-position, and a trifluoromethyl group at the 2-position. The presence of these functional groups contributes to its unique chemical and biological properties.
Synthesis
The synthesis of such chromen-4-one derivatives typically involves multi-step organic reactions. Common methods include:
-
Starting Material Preparation: The synthesis begins with the preparation of a chromen-4-one derivative.
-
Mannich Reaction: This reaction can be used to introduce the azepan-1-ylmethyl group at the 8-position.
-
Phenylation: The phenyl group at the 3-position can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
-
Trifluoromethylation: The trifluoromethyl group at the 2-position can be introduced using appropriate trifluoromethylating reagents.
Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yields and purity.
Biological Activities
Chromen-4-one derivatives often exhibit a range of biological activities, including:
-
Antioxidant Activity: The hydroxyl group can act as a scavenger of free radicals, protecting cells from oxidative stress.
-
Anti-inflammatory Activity: These compounds may inhibit the production of pro-inflammatory cytokines and enzymes.
-
Potential Pharmacological Applications: They are studied for their potential in medicinal chemistry and drug development, particularly in modulating signaling pathways related to inflammation and cell proliferation.
Research Findings
While specific research findings on 8-[(azepan-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one are not available, related compounds have shown promising biological activities. The azepan-1-ylmethyl moiety may enhance binding affinity or selectivity towards certain biological targets due to its structural properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume